5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one 5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 667913-55-5
VCID: VC21490847
InChI: InChI=1S/C19H17N3OS3/c1-11-12(2)26-17-16(11)18(23)22(15-7-5-4-6-8-15)19(21-17)25-10-14-9-24-13(3)20-14/h4-9H,10H2,1-3H3
SMILES: CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)C4=CC=CC=C4)C
Molecular Formula: C19H17N3OS3
Molecular Weight: 399.6g/mol

5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

CAS No.: 667913-55-5

Cat. No.: VC21490847

Molecular Formula: C19H17N3OS3

Molecular Weight: 399.6g/mol

* For research use only. Not for human or veterinary use.

5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one - 667913-55-5

Specification

CAS No. 667913-55-5
Molecular Formula C19H17N3OS3
Molecular Weight 399.6g/mol
IUPAC Name 5,6-dimethyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C19H17N3OS3/c1-11-12(2)26-17-16(11)18(23)22(15-7-5-4-6-8-15)19(21-17)25-10-14-9-24-13(3)20-14/h4-9H,10H2,1-3H3
Standard InChI Key TYRDUMWECBEPME-UHFFFAOYSA-N
SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)C4=CC=CC=C4)C
Canonical SMILES CC1=C(SC2=C1C(=O)N(C(=N2)SCC3=CSC(=N3)C)C4=CC=CC=C4)C

Introduction

The compound 5,6-dimethyl-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one belongs to the class of thieno[2,3-d]pyrimidines, a group of heterocyclic compounds known for their diverse biological and chemical properties. These compounds are widely studied for their potential applications in medicinal chemistry, particularly as antibacterial, anti-inflammatory, and anticancer agents.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting with:

  • Formation of the Thieno[2,3-d]pyrimidine Core:

    • Cyclization of 2-amino thiophene derivatives with carbonitriles or esters under thermal or microwave conditions.

    • Use of reagents such as hydrazine hydrate for further modifications .

  • Thioether Formation:

    • Alkylation of the thienopyrimidine with a methylthiazole derivative in the presence of bases like potassium carbonate.

Reaction Conditions:

  • Solvents such as methanol or ethanol.

  • Reflux temperatures for efficient cyclization and substitution reactions.

Spectroscopic Characterization

The compound's structure is confirmed using advanced spectroscopic techniques:

TechniqueKey Observations
IR SpectroscopyPeaks at ~1670 cm1^{-1} (C=O stretch) and ~1100 cm1^{-1} (C-S stretch) .
NMR Spectroscopy1^{1}H-NMR shows aromatic protons and methyl signals; 13^{13}C-NMR confirms carbon environments .
Mass SpectrometryMolecular ion peak consistent with its molecular weight (~355 g/mol).

Applications in Medicinal Chemistry

This compound's structural features make it a promising candidate for:

  • Drug development targeting microbial infections.

  • Anti-inflammatory therapies by modulating enzymatic pathways.

  • Further optimization for anticancer activity through structure-based drug design.

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